molecular formula C12H21NO2 B3133796 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- CAS No. 399044-21-4

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-

Cat. No. B3133796
CAS RN: 399044-21-4
M. Wt: 211.3 g/mol
InChI Key: REHOBPXCTRHRJK-SNVBAGLBSA-N
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Description

“1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-” is a chemical compound with the CAS number 144688-83-5 . It is a specialized compound, and its sale may be restricted due to patent laws .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

This compound has been characterized in terms of its physical and chemical properties such as density, melting point, boiling point, and molecular formula .

Scientific Research Applications

Biotechnological Routes and Chemical Derivatives

Lactic Acid Production from Biomass : Lactic acid, a significant hydroxycarboxylic acid, is produced commercially through the fermentation of sugars in biomass. It serves as a precursor for various valuable chemicals, such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, via chemical and biotechnological routes. These derivatives of lactic acid demonstrate the potential of carboxylic acid esters in green chemistry applications, highlighting a pathway for producing environmentally friendly chemicals from renewable resources (Gao, Ma, & Xu, 2011).

Environmental Impact and Detection Methods

Phthalate Esters in Food and Packaging : Phthalate esters, or phthalic acid esters (PAEs), are widely used as plasticizers in food processing and packaging, reflecting the broader chemical family's impact on food safety and public health. The research presents novel research articles and analytical methods for detecting PAEs in food matrices, demonstrating the scientific community's interest in monitoring and understanding the environmental distribution and health implications of similar ester compounds (Haji Harunarashid, Lim, & Harunsani, 2017).

Analytical and Synthetic Methods

Catalytic Routes for Polyphenolic Esters : The catalytic production of polyphenolic esters (PEs) from biomass feedstocks is a research area of interest due to PEs' anti-oxidative properties. This review discusses catalytic routes, including bio-catalysis and acid catalysis, for synthesizing PEs, indicating the potential of carboxylic acid esters in producing high-value chemicals with a range of biological activities (Faggiano, Ricciardi, & Proto, 2022).

Potential Applications in Biological Activities

Caffeic Acid Phenethyl Ester : Caffeic acid phenethyl ester (CAPE) is highlighted for its anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects. This review on CAPE, a specific ester of caffeic acid, suggests the broad application potential of carboxylic acid esters in therapeutic contexts, especially for inflammation and cancer treatment (Tolba, Azab, Khalifa, Abdel‐Rahman, & Abdel-Naim, 2013).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results .

Future Directions

The future directions for this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

tert-butyl (2S)-2-prop-2-enylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHOBPXCTRHRJK-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-
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1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-
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1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-
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1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-
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1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-

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